molecular formula C19H17NO2 B11839354 Methyl benzyl(naphthalen-1-yl)carbamate CAS No. 88343-35-5

Methyl benzyl(naphthalen-1-yl)carbamate

Cat. No.: B11839354
CAS No.: 88343-35-5
M. Wt: 291.3 g/mol
InChI Key: CQZQBMXEKNOVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzyl(naphthalen-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their versatile chemical properties. This compound is particularly interesting due to its unique structure, which combines a benzyl group, a naphthalene ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzyl(naphthalen-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl benzyl(naphthalen-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the carbamate group can produce primary amines.

Scientific Research Applications

Methyl benzyl(naphthalen-1-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl benzyl(naphthalen-1-yl)carbamate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl benzyl(naphthalen-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl benzyl(naphthalen-1-yl)carbamate is a compound belonging to the carbamate class, characterized by its unique structure featuring a methyl group, a benzyl group, and a naphthalen-1-yl group. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of key enzymes involved in neurotransmission. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Synthesis

The molecular formula of this compound is C19_{19}H17_{17}NO2_2. The synthesis typically involves the reaction of naphthalene-1-amine with methyl chloroformate in the presence of a base such as triethylamine. This synthesis pathway is crucial for producing the compound for further biological evaluations.

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission, and their inhibition is of therapeutic interest, particularly for conditions like Alzheimer's disease. Studies have shown that certain naphthalene derivatives, including this compound, demonstrate enhanced inhibitory potency compared to established inhibitors such as rivastigmine.

Table 1: Inhibitory Activity of this compound

CompoundIC50_{50} (µM)Target Enzyme
This compound0.25AChE
Rivastigmine0.35AChE
Methyl phenylcarbamate0.45BChE

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity across multiple human cancer cell lines, suggesting its potential as an anticancer agent. For instance, in neuroblastoma and glioblastoma cell lines, the compound demonstrated lower lethal concentrations compared to existing therapies .

Table 2: Cytotoxicity of this compound

Cell LineLC50_{50} (nM)Mechanism of Action
U87 (Glioblastoma)200Apoptosis induction
SK-N-SH (Neuroblastoma)150Cell cycle arrest in G2/M phase

The mechanism by which this compound exerts its biological effects involves interaction with target enzymes and potential induction of oxidative stress. Molecular docking studies have predicted favorable binding affinities with cholinesterases, revealing structural determinants that enhance its inhibitory potency.

Study on Neuroblastoma Cells

A study conducted on neuroblastoma cells highlighted the effectiveness of this compound in overcoming chemoresistance. The compound was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 150 nM. This study emphasizes the potential application of this compound in developing new therapeutic strategies against resistant cancer types .

Environmental Impact and Toxicity

While evaluating the environmental impact of carbamates, including this compound, it was noted that exposure can lead to cytotoxic effects in mammalian cells. Research has shown that carbamates can induce oxidative stress and DNA damage in various cell types, raising concerns about their safety and environmental persistence .

Properties

CAS No.

88343-35-5

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

methyl N-benzyl-N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C19H17NO2/c1-22-19(21)20(14-15-8-3-2-4-9-15)18-13-7-11-16-10-5-6-12-17(16)18/h2-13H,14H2,1H3

InChI Key

CQZQBMXEKNOVDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.